N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-14-7-5-13(6-8-14)20(29)27-21-24-15(12-30-21)9-10-19(28)23-11-18-25-16-3-1-2-4-17(16)26-18/h1-8,12H,9-11H2,(H,23,28)(H,25,26)(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBSYURFFORHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole and thiazole intermediates with 4-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the role of benzimidazole and thiazole derivatives in biological systems.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-fluorobenzamide group may enhance lipophilicity and binding compared to methoxy or hydroxyl analogs (e.g., compounds 11–15 in ), which exhibit higher melting points (>300°C) due to hydrogen bonding .
- Thiazole vs. Thiazolidinone: The thiazole ring in the target compound differs from thiazolidinones in , which are conformationally constrained and may exhibit distinct biological profiles.
- Synthetic Flexibility : The target compound’s propionamide bridge allows for modular synthesis, similar to Pin1 inhibitors in , where varying aniline derivatives modulate activity.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : The target compound’s benzimidazole and thiazole protons would resonate near δ 7.5–9.5 ppm, analogous to compound 13b in (δ 7.74–9.59 ppm). The 4-fluorobenzamide group would show characteristic 19F NMR signals around -110 ppm.
- IR Spectroscopy : Expected C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3150–3300 cm⁻¹), consistent with benzamide and amide functionalities in .
Functional Comparisons
- Antimicrobial Potential: While the target compound’s activity is unspecified, structurally related thiazolidinones in show antimicrobial effects, suggesting possible overlap.
- Kinase Inhibition : The benzimidazole-thiazole scaffold is recurrent in kinase inhibitors (e.g., Pin1 inhibitors in ), implicating the target compound in similar pathways.
Biological Activity
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzimidazole moiety : Known for its diverse biological activities, particularly in anticancer therapies.
- Thiazole ring : Often associated with antimicrobial properties.
- Fluorobenzamide group : Enhances the lipophilicity and bioavailability of the compound.
This structural diversity contributes to its multifaceted biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted the effectiveness of benzimidazole derivatives against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, demonstrating potent cytotoxicity in 2D assays compared to 3D assays, indicating their potential for further development as antitumor agents .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | 2D |
| Compound 9 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 15 | NCI-H358 | 1.73 ± 0.01 | 2D |
These findings suggest that modifications in the chemical structure can significantly impact biological activity, warranting further exploration of structure-activity relationships.
Antimicrobial Activity
In addition to antitumor properties, this compound exhibits promising antimicrobial activity. Testing against various strains of bacteria showed effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) were evaluated using broth microdilution methods following CLSI guidelines .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding : Similar compounds have shown the ability to bind within the minor groove of AT-DNA, influencing cellular proliferation and apoptosis pathways.
- Intermolecular Interactions : The presence of hydrogen bonds and π–π stacking interactions among adjacent molecules may enhance stability and bioactivity in solid-state forms .
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives where one particular compound demonstrated high selectivity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
